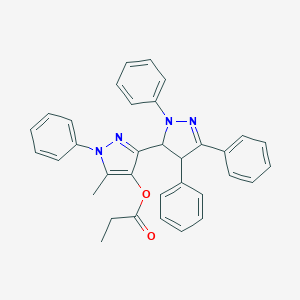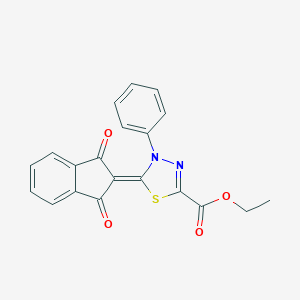
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based ligand that is used in the synthesis of coordination polymers and metal-organic frameworks. This compound has shown potential in various scientific applications due to its unique structural and chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is not well understood. However, it is believed to act as a chelating ligand, forming complexes with metal ions through its pyrazole groups. These complexes have been shown to have unique structural and chemical properties, which make them useful in various scientific applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate in laboratory experiments is its unique structural and chemical properties, which make it useful in the synthesis of coordination polymers and metal-organic frameworks. However, one of the limitations of using this compound is its high cost, which may limit its use in some scientific applications.
Zukünftige Richtungen
There are several future directions for the use of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate in scientific research. One potential direction is the development of new fluorescent sensors for the detection of metal ions in aqueous solutions. Another direction is the use of this compound in the development of new materials for gas storage and catalysis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is a pyrazole-based ligand that has shown potential in various scientific applications. Its unique structural and chemical properties make it useful in the synthesis of coordination polymers and metal-organic frameworks, as well as in the development of fluorescent sensors for the detection of metal ions in aqueous solutions. While there is limited information available on its biochemical and physiological effects, it is considered safe for use in laboratory experiments. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate involves the reaction of 1,3-bis(4-pyridyl)propane with 1,3-bis(4-pyridyl)propenone in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with methyl propionate in the presence of triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate has been used in various scientific applications. It has shown potential in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery. This compound has also been used in the development of fluorescent sensors for the detection of metal ions in aqueous solutions.
Eigenschaften
Molekularformel |
C34H30N4O2 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
[5-methyl-1-phenyl-3-(2,4,5-triphenyl-3,4-dihydropyrazol-3-yl)pyrazol-4-yl] propanoate |
InChI |
InChI=1S/C34H30N4O2/c1-3-29(39)40-34-24(2)37(27-20-12-6-13-21-27)36-32(34)33-30(25-16-8-4-9-17-25)31(26-18-10-5-11-19-26)35-38(33)28-22-14-7-15-23-28/h4-23,30,33H,3H2,1-2H3 |
InChI-Schlüssel |
RLUMMYKQCBLGMC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(N(N=C1C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Kanonische SMILES |
CCC(=O)OC1=C(N(N=C1C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)
![3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283052.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)